
5-Thiazolepropanoic acid
Descripción general
Descripción
5-Thiazolepropanoic acid is a heterocyclic organic compound containing a thiazole ring, which is a five-membered ring with both sulfur and nitrogen atoms. This compound is known for its diverse biological activities and is used in various scientific research applications, including chemistry, biology, medicine, and industry.
Synthetic Routes and Reaction Conditions:
Chemical Synthesis: The compound can be synthesized through the reaction of thiazole with appropriate carboxylic acid derivatives under specific conditions.
Industrial Production Methods: Large-scale production often involves optimized chemical reactions, purification processes, and quality control measures to ensure the purity and efficacy of the compound.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions to form various oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: Substitution reactions can introduce different functional groups into the thiazole ring.
Common Reagents and Conditions:
Oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reducing agents like lithium aluminum hydride or sodium borohydride.
Substituents introduced using halogenating agents or nucleophiles.
Major Products Formed:
Oxidized derivatives such as this compound derivatives.
Reduced forms of the compound.
Substituted thiazole derivatives with various functional groups.
Aplicaciones Científicas De Investigación
5-Thiazolepropanoic acid is widely used in scientific research due to its diverse biological activities. It has applications in:
Chemistry: As a building block for synthesizing more complex molecules.
Biology: Studying the biological activities of thiazole derivatives.
Medicine: Developing drugs with antioxidant, anti-inflammatory, antimicrobial, and antitumor properties.
Industry: Used in the production of various pharmaceuticals and agrochemicals.
Mecanismo De Acción
The compound exerts its effects through various molecular targets and pathways, including:
Antioxidant Activity: Scavenging free radicals and reducing oxidative stress.
Anti-inflammatory Activity: Inhibiting inflammatory pathways and cytokine production.
Antimicrobial Activity: Disrupting microbial cell membranes and metabolic processes.
Antitumor Activity: Inducing apoptosis and inhibiting cell proliferation.
Comparación Con Compuestos Similares
5-Thiazolepropanoic acid is unique compared to other thiazole derivatives due to its specific structural features and biological activities. Similar compounds include:
Thiazole: A basic heterocyclic compound with diverse biological activities.
Thiazolidine: A related compound with a different ring structure.
Thiazolidinedione: A derivative used in diabetes treatment.
Does this cover everything you were looking for, or is there something specific you'd like to dive deeper into?
Propiedades
IUPAC Name |
3-(1,3-thiazol-5-yl)propanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H7NO2S/c8-6(9)2-1-5-3-7-4-10-5/h3-4H,1-2H2,(H,8,9) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GHLKHRAWUVKIQA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(SC=N1)CCC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H7NO2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50669222 | |
| Record name | 3-(1,3-Thiazol-5-yl)propanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50669222 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
157.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
933724-95-9 | |
| Record name | 3-(1,3-Thiazol-5-yl)propanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50669222 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


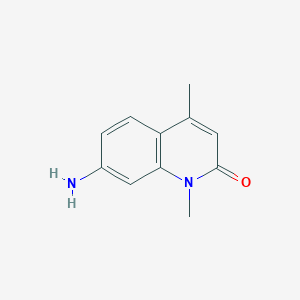
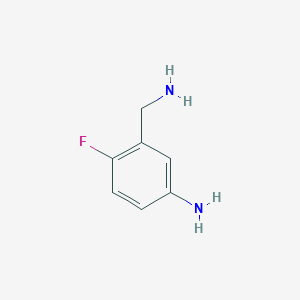
![4-Hydrazono-4,5-dihydro-1H-[1,2,3]triazolo[4,5-c]pyridine](/img/structure/B1499599.png)

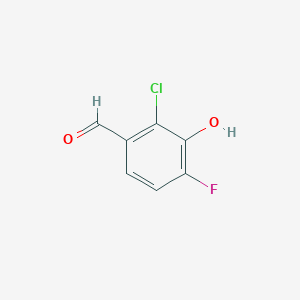



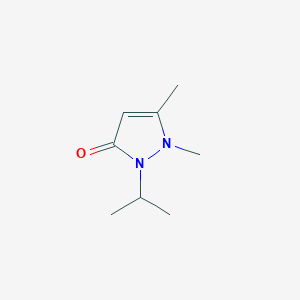
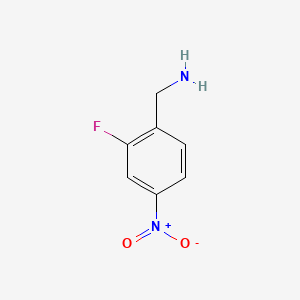


![5-Methyl-4,5,6,7-tetrahydrothieno[3,2-c]pyridine](/img/structure/B1499623.png)

